molecular formula C22H29N5O3S B12762368 p-Toluenesulfonamide, N-(p-amidinomethyl-alpha-(piperidinocarbonyl)benzyl)- CAS No. 109006-06-6

p-Toluenesulfonamide, N-(p-amidinomethyl-alpha-(piperidinocarbonyl)benzyl)-

Cat. No.: B12762368
CAS No.: 109006-06-6
M. Wt: 443.6 g/mol
InChI Key: SOFWHFWVXQJBDO-UHFFFAOYSA-N
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Description

p-Toluenesulfonamide, N-(p-amidinomethyl-alpha-(piperidinocarbonyl)benzyl)-: is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Toluenesulfonamide, N-(p-amidinomethyl-alpha-(piperidinocarbonyl)benzyl)- typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the p-Toluenesulfonamide Core: This can be achieved by reacting p-toluenesulfonyl chloride with an appropriate amine under basic conditions.

    Introduction of the Amidinomethyl Group: This step involves the reaction of the intermediate with an amidine derivative.

    Attachment of the Piperidinocarbonyl Group: This is usually done through a coupling reaction using piperidine and a suitable coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like KMnO4 or OsO4.

    Reduction: Reduction can be achieved using agents like LiAlH4 or NaBH4.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Nucleophiles like amines or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, p-Toluenesulfonamide derivatives are studied for their potential as enzyme inhibitors. They can modulate the activity of certain enzymes, making them valuable tools in biochemical studies.

Medicine

Medically, sulfonamide derivatives have been explored for their antibacterial properties. This compound, with its unique modifications, may offer enhanced activity against certain bacterial strains.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and surface coatings.

Mechanism of Action

The mechanism of action of p-Toluenesulfonamide, N-(p-amidinomethyl-alpha-(piperidinocarbonyl)benzyl)- involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. This interaction often involves hydrogen bonding and van der Waals forces, leading to the modulation of enzyme function.

Comparison with Similar Compounds

Similar Compounds

    p-Toluenesulfonamide: A simpler analog without the amidinomethyl and piperidinocarbonyl groups.

    N-(p-amidinomethyl-alpha-(piperidinocarbonyl)benzyl)-amine: Lacks the sulfonamide group.

Uniqueness

The uniqueness of p-Toluenesulfonamide, N-(p-amidinomethyl-alpha-(piperidinocarbonyl)benzyl)- lies in its combined functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

109006-06-6

Molecular Formula

C22H29N5O3S

Molecular Weight

443.6 g/mol

IUPAC Name

2-[[4-[1-[(4-methylphenyl)sulfonylamino]-2-oxo-2-piperidin-1-ylethyl]phenyl]methyl]guanidine

InChI

InChI=1S/C22H29N5O3S/c1-16-5-11-19(12-6-16)31(29,30)26-20(21(28)27-13-3-2-4-14-27)18-9-7-17(8-10-18)15-25-22(23)24/h5-12,20,26H,2-4,13-15H2,1H3,(H4,23,24,25)

InChI Key

SOFWHFWVXQJBDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=C(C=C2)CN=C(N)N)C(=O)N3CCCCC3

Origin of Product

United States

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